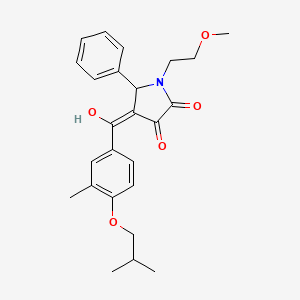![molecular formula C17H16N2O5 B5490259 1-(2,4-dimethoxyphenyl)-3-[(4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5490259.png)
1-(2,4-dimethoxyphenyl)-3-[(4-nitrophenyl)amino]-2-propen-1-one
カタログ番号 B5490259
分子量: 328.32 g/mol
InChIキー: UXAMBHPAEUNHPG-KTKRTIGZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, contains a variety of functional groups. The 2,4-dimethoxyphenyl group suggests the presence of a benzene ring with methoxy (OCH3) substituents at the 2 and 4 positions. The 4-nitrophenyl group indicates a benzene ring with a nitro (NO2) substituent at the 4 position. The 3-[(4-nitrophenyl)amino]-2-propen-1-one part of the molecule suggests a propenone group (a three-carbon chain with a double bond and a ketone) with an amino group that is further substituted with a 4-nitrophenyl group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating methoxy groups and the electron-withdrawing nitro group on the aromatic rings. The propenone linkage could potentially be involved in Michael addition reactions or other conjugate addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar nitro, methoxy, and carbonyl groups could impact its solubility in different solvents .作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(Z)-1-(2,4-dimethoxyphenyl)-3-(4-nitroanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-23-14-7-8-15(17(11-14)24-2)16(20)9-10-18-12-3-5-13(6-4-12)19(21)22/h3-11,18H,1-2H3/b10-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAMBHPAEUNHPG-KTKRTIGZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CNC2=CC=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C\NC2=CC=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1-(2,4-dimethoxyphenyl)-3-(4-nitroanilino)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー

![N-[1-(3-methoxyphenyl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B5490180.png)
![3-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5490187.png)
![N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N-methyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5490203.png)
![3-(2-{[2-(dimethylamino)-2-oxoethyl]amino}-2-oxoethyl)-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5490206.png)
![2-(ethylthio)-5-(2-fluorophenyl)-1-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione](/img/structure/B5490214.png)
![N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-3-(4H-1,2,4-triazol-4-yl)propanamide](/img/structure/B5490218.png)
![methyl 3-{[(4-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B5490225.png)
![7-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5490233.png)

![N-[(4-fluorophenyl)acetyl]phenylalanine](/img/structure/B5490240.png)
![N-{[4-(3-fluorophenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5490245.png)
![3,4,5-trimethoxy-N-[4-(1-pyrrolidinylmethyl)phenyl]benzamide](/img/structure/B5490251.png)
![1-[(dimethylamino)sulfonyl]-N-(2-phenoxyethyl)-4-piperidinecarboxamide](/img/structure/B5490255.png)
![2-(2-methylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B5490265.png)